N-(4-(2-oxo-2-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-oxo-2-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethyl)phenyl)acetamide is a complex organic compound featuring a quinoline moiety linked to a pyrrolidine ring via an ethyl bridge, which is further connected to an acetamide group
Mechanism of Action
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have diverse biological activities, including anticancer , anti-inflammatory , antileishmanial , antimalarial , antitubercular , antibacterial , tyrosine kinase (PDGF-RTK) inhibitory , antitumor , and anti-HIV activity . These activities suggest that the compound may interact with a variety of molecular targets.
Mode of Action
The compound’s quinoline moiety is known to interact with various molecular targets, leading to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Pyrrolidine Ring Formation: The pyrrolidine ring is often synthesized via the reaction of a suitable amine with a diketone, followed by cyclization.
Linking the Quinoline and Pyrrolidine: The quinoline derivative is reacted with a halogenated ethyl compound to introduce the ethyl bridge.
Acetamide Formation: The final step involves the acylation of the phenyl group with acetic anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
N-(4-(2-oxo-2-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethyl)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to the bioactive quinoline moiety.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Chemical Biology: It serves as a probe in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound’s derivatives are explored for use in materials science, particularly in the development of novel polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety, are well-known for their antimalarial properties.
Pyrrolidine Derivatives: Compounds such as pyrrolidine dithiocarbamate, known for its antioxidant properties.
Uniqueness
N-(4-(2-oxo-2-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethyl)phenyl)acetamide is unique due to its specific combination of a quinoline moiety with a pyrrolidine ring and an acetamide group, which imparts distinct biological activities and chemical properties not found in simpler quinoline or pyrrolidine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[4-[2-oxo-2-(3-quinolin-8-yloxypyrrolidin-1-yl)ethyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-16(27)25-19-9-7-17(8-10-19)14-22(28)26-13-11-20(15-26)29-21-6-2-4-18-5-3-12-24-23(18)21/h2-10,12,20H,11,13-15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPFDPLVOBLYOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.